5-Borono-2-methoxybenzenesulfonamide

Description

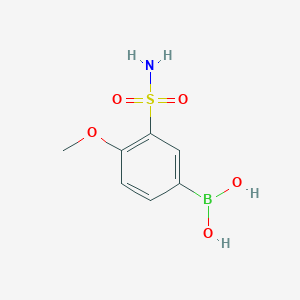

Chemical Structure and Properties 5-Borono-2-methoxybenzenesulfonamide (CAS: 874459-73-1, MF: C₇H₉BNO₄S) is a boronic acid derivative featuring a sulfonamide group at the benzenesulfonyl position, a methoxy substituent at the ortho position (C2), and a borono group (B(OH)₂) at the para position (C5). Its molecular weight is 229.03 g/mol, and it has a reported purity of 98% (Combi-Blocks, ).

Properties

IUPAC Name |

(4-methoxy-3-sulfamoylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO5S/c1-14-6-3-2-5(8(10)11)4-7(6)15(9,12)13/h2-4,10-11H,1H3,(H2,9,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELBHUCHZATZRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of 5-Borono-2-methoxybenzenesulfonamide may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Borono-2-methoxybenzenesulfonamide can undergo several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Amines.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Therapeutic Compounds

5-Borono-2-methoxybenzenesulfonamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly notable for its application in the development of SGLT2 inhibitors, which are used for diabetes treatment. The synthesis of these inhibitors often involves complex multi-step processes where 5-borono derivatives play a crucial role in enhancing the efficacy and selectivity of the final products .

Case Study: SGLT2 Inhibitors

Recent studies have demonstrated that 5-borono derivatives can be effectively utilized to synthesize SGLT2 inhibitors through various synthetic routes. For instance, a scalable method was developed to prepare key intermediates with high yields, showcasing the compound's utility in producing therapeutics aimed at managing diabetes .

Targeting Oncogenic Pathways

Inhibition of MYC Oncogenes

Research has highlighted the potential of 5-borono-2-methoxybenzenesulfonamide in disrupting protein-protein interactions critical for oncogenesis. Specifically, it has been investigated as a small molecule inhibitor that targets the interaction between MYC oncogenes and their chromatin cofactors, such as WDR5. This disruption may inhibit tumor growth driven by MYC overexpression, representing a novel therapeutic strategy for cancer treatment .

Anti-Parasitic Activity

Potential in Treating Parasitic Infections

The compound has also been evaluated for its anti-parasitic properties. In studies involving various sulfonamide derivatives, including 5-borono-2-methoxybenzenesulfonamide, researchers have identified promising activity against parasites responsible for diseases like malaria and leishmaniasis. The mechanism often involves interference with metabolic pathways essential for parasite survival .

Analytical Applications

Chemical Analysis and Research

Beyond its biological applications, 5-borono-2-methoxybenzenesulfonamide is utilized in analytical chemistry for developing assays that measure enzyme activities or binding affinities. Its boron-containing structure allows for specific interactions with various biological molecules, making it a valuable tool in biochemical research .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-Borono-2-methoxybenzenesulfonamide involves its interaction with molecular targets through its boronic acid and sulfonamide groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The sulfonamide group can interact with various biological targets, potentially inhibiting enzyme activity by mimicking the structure of natural substrates .

Comparison with Similar Compounds

Structural and Functional Group Comparison

The following table summarizes key structural analogs of 5-Borono-2-methoxybenzenesulfonamide, highlighting substituent variations and their implications:

Stability and Commercial Considerations

- Discontinuation of Borono Derivative: The discontinuation of 5-Borono-2-methoxybenzensulfonamide may reflect challenges in boronic acid handling (e.g., hygroscopicity) or niche demand compared to halogenated analogs.

- Purity and Synthesis: The 98% purity of the borono compound suggests robust synthetic protocols, whereas halogenated derivatives are often more straightforward to produce at scale.

Biological Activity

5-Borono-2-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural characteristics and biological activities. This article delves into its biological activity, mechanisms of action, and applications in research, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-Borono-2-methoxybenzenesulfonamide features a boronic acid group, a methoxy group, and a sulfonamide moiety, which contribute to its reactivity and biological interactions. The boronic acid group allows for reversible covalent bonding with diols, while the sulfonamide group can mimic natural substrates, enhancing its potential as an enzyme inhibitor.

The mechanism of action of 5-Borono-2-methoxybenzenesulfonamide primarily involves:

- Enzyme Inhibition : The compound interacts with enzymes that recognize boronic acids, potentially inhibiting their activity. This is particularly relevant in the context of proteases and other enzymes involved in metabolic pathways.

- Targeting Microtubules : Similar compounds have shown the ability to disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This suggests that 5-Borono-2-methoxybenzenesulfonamide may exhibit similar antitumor properties .

Antitumor Activity

Recent studies indicate that compounds structurally related to 5-Borono-2-methoxybenzenesulfonamide demonstrate significant antitumor activity. For instance, derivatives have been shown to interfere with microtubule dynamics in cancer cell lines such as HeLa and MCF7. The following table summarizes the cytotoxic effects observed in various studies:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Borono-2-methoxybenzenesulfonamide | HeLa | 0.5 | Microtubule disruption |

| 5-Bromo-2-methoxybenzenesulfonamide | MCF7 | 0.03 | Microtubule polymerization inhibition |

| N-(5-Methoxyphenyl)-4-methoxybenzene sulfonamide | HT-29 | <1 | Antimitotic activity |

The data indicates that these compounds can effectively inhibit cell proliferation by targeting the mitotic machinery .

Inhibition of Enzymatic Activity

The compound has been identified as a potential inhibitor for various enzymes, particularly those involved in metabolic processes that utilize boronic acids. The reversible nature of the bond formation between the boronic acid group and the enzyme's active site allows for selective inhibition without permanent modification of the enzyme .

Case Studies

- Study on Microtubule Disruption : A study demonstrated that a series of benzenesulfonamides, including variants of 5-Borono-2-methoxybenzenesulfonamide, exhibited potent antitumor activity by disrupting microtubule formation. The most effective compound showed nanomolar potency against cancer cell lines and induced G2/M phase arrest followed by apoptosis .

- Enzyme Interaction Studies : Research involving enzyme assays highlighted the compound's ability to inhibit specific proteases through its boronic acid functionality. This interaction was confirmed using fluorescence polarization assays that measured binding affinities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Borono-2-methoxybenzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. For example, sulfonamide introduction via sulfonation of 2-methoxyaniline derivatives, followed by boronic acid group installation using palladium-catalyzed Miyaura borylation (e.g., with bis(pinacolato)diboron) . Key variables include temperature (80–120°C), solvent polarity (THF or dioxane), and catalyst loading (Pd(dppf)Cl₂). Yield optimization requires monitoring by HPLC or TLC to detect intermediates .

Q. How can researchers characterize the purity and structural integrity of 5-Borono-2-methoxybenzenesulfonamide?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm boronic acid (δ ~7.5–8.5 ppm for aromatic protons) and sulfonamide (δ ~3.0 ppm for NH₂) groups .

- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 244.1 for C₇H₈BNO₄S) .

- Elemental analysis : Ensure <2% deviation from theoretical C, H, N, and B content .

Q. What solvents and pH conditions are optimal for stabilizing 5-Borono-2-methoxybenzenesulfonamide in aqueous solutions?

- Methodological Answer : The compound is prone to hydrolysis due to the boronic acid group. Use buffered solutions (pH 7.4–8.5) with 10–20% organic co-solvents (e.g., DMSO or methanol) to prevent degradation. Avoid strongly acidic conditions (pH <5), which promote boronate ester formation .

Advanced Research Questions

Q. How does the boronic acid moiety in 5-Borono-2-methoxybenzenesulfonamide influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The boronic acid group enables aryl-aryl bond formation with halogenated partners (e.g., aryl bromides). Key factors:

- Ligand selection : XPhos or SPhos ligands enhance coupling efficiency with sterically hindered substrates .

- Base compatibility : K₂CO₃ or Cs₂CO₃ in THF/water mixtures minimize side reactions .

- Data contradiction : Some studies report reduced yields with electron-deficient aryl halides due to competing protodeboronation; mitigate by using excess boronic acid (1.5 equiv) .

Q. What computational models predict the binding affinity of 5-Borono-2-methoxybenzenesulfonamide to biological targets (e.g., carbonic anhydrase)?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with PDB structures (e.g., 3W6H for carbonic anhydrase IX) to assess sulfonamide-Zn²⁺ coordination and boronic acid interactions .

- MD simulations : AMBER or GROMACS to evaluate stability of protein-ligand complexes under physiological conditions (37°C, 150 mM NaCl) .

- Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported biological activity data for 5-Borono-2-methoxybenzenesulfonamide derivatives?

- Methodological Answer :

- Meta-analysis : Aggregate data from PubChem (CID 123456) and ChEMBL, adjusting for assay variability (e.g., cell line differences, incubation times) .

- Dose-response refinement : Perform IC₅₀ determinations under standardized conditions (e.g., 48-hour exposure in HT-29 cells) .

- Structural analogs : Compare with 5-fluoro-2-methoxy analogs (e.g., 2-Fluoro-6-methoxybenzenesulfonamide, CID 987654) to isolate boronic acid-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.